molecular formula C21H14N4O2S B2800394 2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide CAS No. 1788945-36-7

2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide

Cat. No. B2800394
M. Wt: 386.43
InChI Key: PCDWGYOTBZBAQD-UHFFFAOYSA-N
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Description

“2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide” is a compound that contains an imidazo[2,1-b]thiazole moiety . Compounds with this moiety have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles has been a subject of research for several decades . Various methods have been developed, with the choice of method often depending on the specific properties desired in the final product . For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported for their cytotoxicity activity on three human tumor cell lines .


Molecular Structure Analysis

The molecular structure of “2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide” is characterized by the presence of an imidazo[2,1-b]thiazole moiety . This moiety is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has focused on the synthesis of novel compounds through reactions involving similar molecular structures. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates has led to novel 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones, showcasing a method for creating new compounds with potential applications in drug development and chemical biology (Klásek et al., 2010).

Catalysis and Green Chemistry

The development of environmentally friendly catalytic processes is another area of interest. Sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles have been used as a magnetically recoverable catalyst for the synthesis of N-fused imidazole-quinoline conjugates under solvent-free conditions. This highlights the role of these compounds in promoting green chemistry and sustainable manufacturing processes (Mouradzadegun et al., 2015).

Biological Activities

A significant body of research has focused on the biological activities of compounds with similar structures, including their potential as antitumor agents. Synthesis and evaluation of novel arylazothiazole disperse dyes containing selenium have shown not only high efficiency in dyeing but also notable antioxidant, antitumor, and antimicrobial activities. This dual functional aspect suggests potential applications in developing therapeutic agents and biologically active materials (Khalifa et al., 2015).

Material Science and Photocatalysis

The synthesis of quinoline–imidazole–monoamide ligands and their application in constructing octamolybdate complexes demonstrate the role of these compounds in material science. These complexes possess interesting electrochemical, photocatalytic, and magnetic properties, indicating their potential use in the development of new materials for energy conversion, environmental remediation, and magnetic devices (Li et al., 2020).

Future Directions

The future directions for research on “2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide” could include further exploration of its biological activities and potential applications. For instance, compounds with the imidazo[2,1-b]thiazole moiety have been found to exhibit diverse biological activities, suggesting that they could be used in the development of new drugs .

properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S/c26-19-11-15(13-5-1-3-7-16(13)22-19)20(27)23-17-8-4-2-6-14(17)18-12-25-9-10-28-21(25)24-18/h1-12H,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDWGYOTBZBAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)quinoline-4-carboxamide

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